[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(10-15)6-7-13(12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJLEJVWSPDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1(CO)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzylamine Derivatives with Epoxides
A widely adopted strategy involves the reaction of N-substituted benzylamines with epoxide derivatives to construct the azetidine ring. The process begins with the preparation of key intermediates such as 2-substituted-(oxiran-2-yl)methyl 4-toluenesulfonates (e.g., 5–7 ) from allyl alcohol derivatives. These epoxides react with N-alkyl-benzylamines (3 ) under basic conditions to form azetidine precursors (2 ).
Critical Steps :
Superbase-Mediated Ring Closure
The use of a lithium diisopropylamide/potassium tert-butoxide (LiDA-KOR) superbase in tetrahydrofuran (THF) at cryogenic temperatures (−78°C) ensures high regioselectivity and minimizes side reactions. This method achieves yields exceeding 80% for 2-arylazetidines, with diastereomeric ratios (cis:trans) of up to 3:1 under optimized conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction temperature profoundly impacts both yield and stereochemical outcomes:
| Condition | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| THF, −78°C, LiDA-KOR | 85 | 3:1 |
| THF, 0°C | 72 | 2:1 |
| Dichloromethane, −78°C | 58 | 1.5:1 |
Lower temperatures favor cis-diastereomers due to reduced thermal motion, enabling tighter transition-state control. Polar aprotic solvents like THF stabilize intermediates, whereas chlorinated solvents reduce yields due to poor solubility.
Catalytic Systems and Reagent Selection
Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity during hydroxymethylation steps, improving formaldehyde incorporation.
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves diastereomers, achieving >95% purity for biological assays.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Scaling azetidine synthesis requires transitioning from batch to continuous flow systems. Key advantages include:
Cost-Efficiency Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 75 | 88 |
| Purity (%) | 92 | 96 |
| Production Cost ($/kg) | 12,500 | 9,200 |
Comparative Analysis of Synthetic Methodologies
Traditional vs. Superbase Approaches
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Thermal Cyclization | 45–55 | Low (1:1) | Limited |
| Superbase-Mediated | 80–85 | High (3:1) | High |
The superbase method outperforms thermal routes in both efficiency and stereocontrol, though it requires stringent anhydrous conditions.
Challenges and Limitations
Diastereomer Separation
Despite high cis:trans ratios, chromatographic separation remains labor-intensive. Simulated moving bed (SMB) chromatography offers a scalable alternative but increases capital costs by ~30%.
Sensitivity to Moisture
The LiDA-KOR superbase reacts violently with water, necessitating inert atmospheres (N₂/Ar) and rigorously dried solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzylideneazetidine derivatives.
Reduction: Formation of [1-methyl-2-(hydroxymethyl)azetidin-2-yl]methanol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol is a chemical compound utilized as a building block in the synthesis of complex molecules, possessing a unique structure that facilitates the creation of diverse chemical libraries for drug discovery and development. The applications of this compound span across chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a crucial building block for synthesizing complex molecules. Its structure is used to create diverse chemical libraries, which are essential for drug discovery and development. The azetidine ring in the compound can interact with enzymes or receptors, modulating their activity, while the benzyl and hydroxymethyl groups contribute to its binding affinity and specificity.
Biology
In biological research, this compound is studied for its potential biological activity. It acts as a scaffold for developing bioactive molecules that target specific enzymes or receptors.
Medicine
Derivatives of this compound are explored for their therapeutic potential in medicine. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them potential candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in producing polymers, resins, and other advanced materials.
Synthesis and Reactions
The synthesis of this compound typically involves cyclization of precursors under controlled conditions. A common method includes reacting benzylamine with glycidol in the presence of a base to form the azetidine ring, usually under moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production involves similar synthetic routes on a larger scale, potentially using continuous flow reactors and optimized conditions to enhance yield and purity. Purification techniques like recrystallization and chromatography are also employed.
One study details the preparation of a related compound, (2S)-2-((2S,4R)-1-Benzyl-4-(hydroxymethyl)azetidin-2-yl)-N-(tert-butyl)-2-hydroxyacetamide (6 ), involving multiple steps from deprotection to extraction and crystallization, resulting in high yield and purity .
Applications in Drug Discovery
Azetidine derivatives are used as nucleosidase and nucleoside phosphorylase inhibitors . They are also highly soluble in water and phosphate-buffered saline, with low to moderate protein binding, making them suitable for pharmaceutical applications .
Table of Related Compounds and Their Features
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1-Benzylpyrrolidin-2-yl)methanol | Pyrrolidine derivative | Exhibits different receptor binding profiles |
| (1-Methylazetidin-2-yl)methanol | Azetidine derivative | Lacks the benzyl group; different biological activity |
| (1-Benzylpiperidin-2-yl)methanol | Piperidine derivative | More stable; different pharmacokinetic properties |
Mechanism of Action
The mechanism of action of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and hydroxymethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrogen Bonding and Solubility: The hydroxymethyl groups in this compound enhance its solubility in polar solvents like ethanol or water, similar to (1-benzyl-1H-benzimidazol-2-yl)methanol . However, the azetidine core’s smaller size may reduce solubility compared to five-membered imidazole derivatives due to increased molecular rigidity .
- Thermal Stability :
Benzimidazole derivatives exhibit higher thermal stability owing to their fused aromatic system, whereas azetidines may decompose at lower temperatures due to ring strain .
Research Findings and Limitations
- Benzimidazole vs. Azetidine Derivatives :
Benzimidazoles show superior π-π stacking interactions in solid-state aggregation, critical for crystallinity , whereas azetidines are understudied in this context. - Synthetic Challenges : Azetidine synthesis often requires specialized catalysts (e.g., palladium for α-allylation of imines ), whereas benzimidazoles are synthesized via simpler condensation routes .
Q & A
Q. How can researchers differentiate the compound’s biological activity from structurally similar azetidine derivatives?
- Answer : Perform SAR studies:
- Key Comparisons :
| Compound | Key Structural Difference | IC₅₀ (μM) |
|---|---|---|
| This compound | Dual hydroxymethyl groups | 12.3 |
| 1-Benzyl-2-methylazetidine | Methyl vs. hydroxymethyl | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
